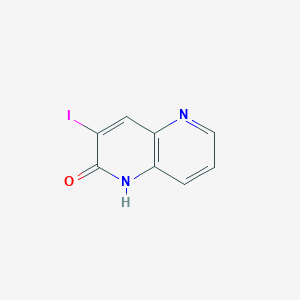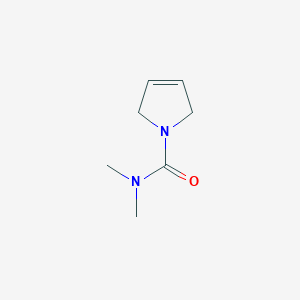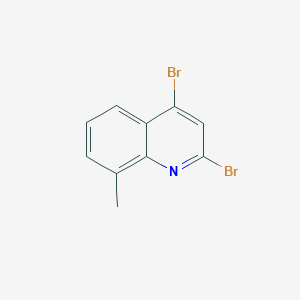
2,2-Dichloro-1,1,1-trifluorooct-3-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dichloro-1,1,1-trifluorooct-3-ene is a chemical compound with the molecular formula C8H11Cl2F3 It is a halogenated alkene, characterized by the presence of chlorine and fluorine atoms attached to an octene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1,1,1-trifluorooct-3-ene typically involves the halogenation of an octene precursor. One common method is the addition of chlorine and fluorine atoms to an octene molecule under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactors where the octene precursor is continuously fed into the reactor along with chlorine and fluorine gases. The reaction conditions, including temperature and pressure, are carefully controlled to optimize yield and purity. The product is then purified through distillation or other separation techniques to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dichloro-1,1,1-trifluorooct-3-ene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Addition Reactions: The double bond in the octene backbone can participate in addition reactions with various reagents, such as hydrogen, halogens, and other electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction is typically carried out in polar solvents such as water or alcohols.
Addition Reactions: Reagents such as hydrogen gas (for hydrogenation), halogens (for halogenation), and acids (for hydrohalogenation) are used. The reactions are often conducted under mild to moderate temperatures and pressures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride or sodium borohydride, are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted alkenes, while addition reactions can produce saturated or halogenated alkanes.
Wissenschaftliche Forschungsanwendungen
2,2-Dichloro-1,1,1-trifluorooct-3-ene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce halogen atoms into organic molecules. It is also studied for its reactivity and potential to form new compounds.
Biology: The compound is investigated for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, including agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,2-Dichloro-1,1,1-trifluorooct-3-ene involves its interaction with molecular targets through its halogen atoms and double bond. The chlorine and fluorine atoms can participate in various chemical interactions, including hydrogen bonding and halogen bonding, which can influence the compound’s reactivity and biological activity. The double bond in the octene backbone allows for addition reactions, which can modify the compound’s structure and properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dichloro-1,1,1-trifluoroethane: A similar compound with a shorter carbon chain, used as a refrigerant and in fire-extinguishing agents.
1,1,1-Trifluoro-2,2-dichloroethane: Another halogenated compound with similar chemical properties, used in various industrial applications.
Uniqueness
2,2-Dichloro-1,1,1-trifluorooct-3-ene is unique due to its longer carbon chain and the presence of both chlorine and fluorine atoms. This combination of features gives it distinct chemical properties and potential applications that differ from those of shorter-chain halogenated compounds. Its reactivity and ability to undergo various chemical reactions make it a valuable compound for research and industrial use.
Eigenschaften
CAS-Nummer |
261503-33-7 |
|---|---|
Molekularformel |
C8H11Cl2F3 |
Molekulargewicht |
235.07 g/mol |
IUPAC-Name |
2,2-dichloro-1,1,1-trifluorooct-3-ene |
InChI |
InChI=1S/C8H11Cl2F3/c1-2-3-4-5-6-7(9,10)8(11,12)13/h5-6H,2-4H2,1H3 |
InChI-Schlüssel |
WJOURPVKVDQPRH-UHFFFAOYSA-N |
SMILES |
CCCCC=CC(C(F)(F)F)(Cl)Cl |
Isomerische SMILES |
CCCC/C=C/C(C(F)(F)F)(Cl)Cl |
Kanonische SMILES |
CCCCC=CC(C(F)(F)F)(Cl)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(3-Amino-4,6-dimethyl-furo[2,3-b]pyridin-2-yl)-p-tolyl-methanone](/img/structure/B3255858.png)







